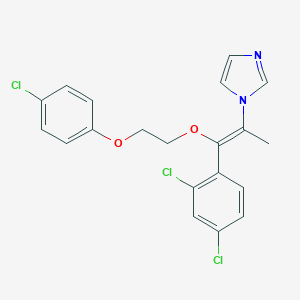

Omoconazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Omoconazole is an antifungal drug that belongs to the imidazole class of drugs. It is used for the treatment of various fungal infections, including those caused by dermatophytes, yeasts, and molds. Omoconazole is a broad-spectrum antifungal agent, which means that it can be used to treat a wide range of fungal infections.

Applications De Recherche Scientifique

Therapeutic Potential in Dermatophytosis and Other Superficial Mycoses

Omoconazole nitrate (OMZ) has shown significant therapeutic effects in treating dermatophytosis, a type of fungal infection. Studies have indicated its efficacy in improving local lesions and culture results, especially in guinea-pig models infected with Trichophyton mentagrophytes. Topical application of OMZ cream has demonstrated a dose-dependent effectiveness, with higher concentrations showing greater therapeutic potential. This suggests that OMZ could be clinically useful in treating patients with dermatophytosis and potentially other superficial mycoses (Itoyama, Uchida, & Yamaguchi, 1997).

Efficacy Against Experimental Tinea Pedis

In a study modeling experimental tinea pedis (athlete's foot) in guinea-pigs, OMZ exhibited excellent therapeutic efficacy. The results were superior compared to 1% bifonazole cream, indicating OMZ's potential usefulness in treating tinea pedis in humans (Itoyama, Uchida, Yamaguchi, & Fujita, 1997).

Broad Spectrum Antifungal Activities

OMZ has demonstrated a broad spectrum of antifungal activities against a wide range of medically important fungi, including yeasts like Malassezia, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes. In vitro studies showed that many of these fungi were more susceptible to OMZ than to bifonazole, the reference drug. This highlights OMZ's potential for broader clinical applications in fungal infections (Itoyama, Aoki, Hiratani, Uchida, & Yamaguchi, 1993).

Ultrastructural Alterations in Fungal Cells

Research on the effects of OMZ on the morphology and ultrastructure of Candida albicans yeast cells revealed significant alterations. Treatment with OMZ led to thickening of the cell wall and development of Golgi-like complex membranous structures in the cytoplasm. These findings confirm OMZ's strong antifungal activity at a cellular level (Nishiyama, Itoyama, & Yamaguchi, 1997).

Interaction with Keratin and Skin Retention

A study on the interaction between OMZ and keratin, a major protein in the stratum corneum, revealed that OMZ binds to keratin, impacting its retention capacity in skin. This property of OMZ may be an important factor in its effectiveness as a topical antifungal agent (Hashiguchi, Ryu, Itoyama, Uchida, & Yamaguchi, 1998).

Propriétés

Numéro CAS |

105102-19-0 |

|---|---|

Nom du produit |

Omoconazole |

Formule moléculaire |

C20H17Cl3N2O2 |

Poids moléculaire |

423.7 g/mol |

Nom IUPAC |

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |

InChI |

InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |

Clé InChI |

JMFOSJNGKJCTMJ-ZHZULCJRSA-N |

SMILES isomérique |

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |

SMILES |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

SMILES canonique |

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |

Autres numéros CAS |

74512-12-2 |

Numéros CAS associés |

74299-76-6 (mononitrate) |

Synonymes |

Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |

Origine du produit |

United States |

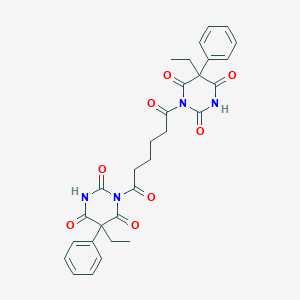

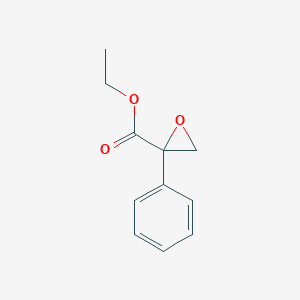

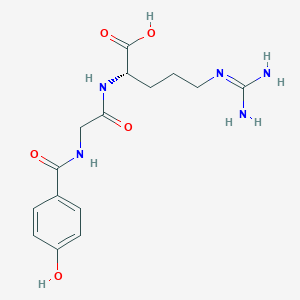

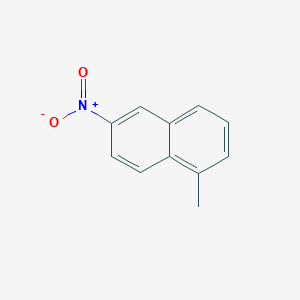

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

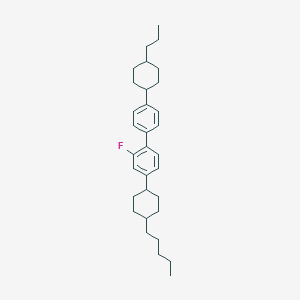

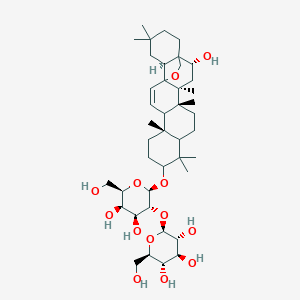

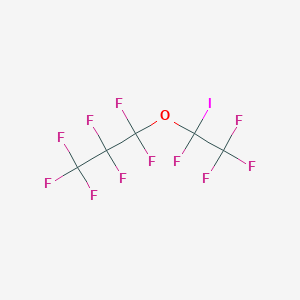

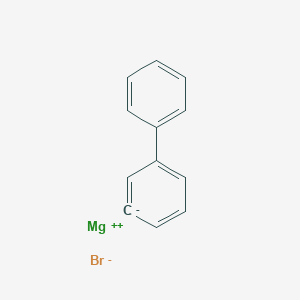

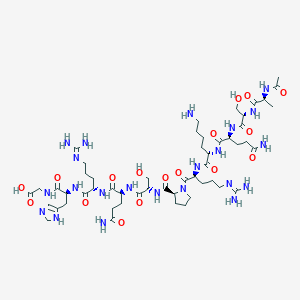

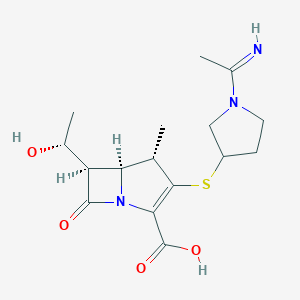

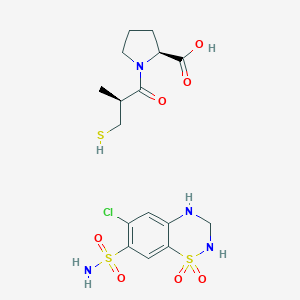

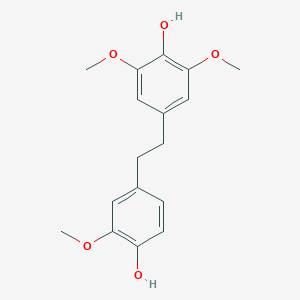

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.